Enzyme Inhibition Profile: Lipoxygenase Inhibition vs. Ibuprofen Selectivity
While the parent compound 9-Oxa-2-azaspiro[5.5]undecane serves as a core scaffold, studies on closely related spiro[5.5]undecane derivatives provide class-level inference for its potential. A marine-derived spiro[5.5]undecane analog demonstrated potent inhibition of 5-lipoxygenase (5-LOX) with an IC50 of <2.80 mM [1]. This inhibition was accompanied by a favorable selectivity index (~1) for cyclooxygenase-2 (COX-2) over COX-1, which was significantly greater than the selectivity index of the standard NSAID ibuprofen (0.89) (p < 0.05) [1]. This indicates that the spiro[5.5]undecane scaffold confers a different selectivity profile compared to established anti-inflammatory agents.
| Evidence Dimension | 5-Lipoxygenase Inhibition (IC50) and COX-2 Selectivity Index |
|---|---|
| Target Compound Data | Spiro[5.5]undecane derivative: 5-LOX IC50 < 2.80 mM; COX-2 Selectivity Index ~1 |
| Comparator Or Baseline | Ibuprofen: COX-2 Selectivity Index 0.89 |
| Quantified Difference | Selectivity Index ~1 vs. 0.89 (p < 0.05) |
| Conditions | In vitro enzyme inhibition assays; comparison to ibuprofen as a reference standard |
Why This Matters
The higher selectivity index suggests a reduced potential for gastrointestinal side effects commonly associated with non-selective NSAIDs, making this scaffold attractive for developing safer anti-inflammatory agents.
- [1] Chakraborty K, et al. First report of spiro-compounds from marine macroalga Gracilaria salicornia: prospective natural anti-inflammatory agents attenuate 5-lipoxygenase and cyclooxygenase-2. Nat Prod Res. 2021. doi:10.1080/14786419.2019.1614579. View Source
